3-Ethynylpyridazine
Overview
Description
3-Ethynylpyridazine is an organic nitrogen heterocyclic compound . It is a solid crystal, and its appearance is white to yellow . It is widely used as a reagent and raw material in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C6H4N2 . It has an average mass of 104.109 Da and a monoisotopic mass of 104.037445 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 248.0±13.0 °C at 760 mmHg, and a flash point of 116.8±12.8 °C . It has a molar refractivity of 29.4±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 93.2±5.0 cm3 .Scientific Research Applications
Anticancer Research
Synthesis and evaluation of derivatives of 3-Ethynylpyridazine have shown potential in cancer research. For instance, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which include this compound analogues, has revealed significant antitumor activity in mice, highlighting their potential as anticancer agents (Temple et al., 1987).
Analgesic and Anti-Inflammatory Applications
Pyridazine derivatives, including those related to this compound, have shown promising antinociceptive and anti-inflammatory effects. A specific study on arylpiperazinylalkyl pyridazinones demonstrated significant reduction in various models of pain and inflammation, suggesting potential therapeutic applications (Maione et al., 2020).
Liquid Crystalline and Fluorescence Properties
Oligomers containing Ethynylpyridazine moieties have been synthesized, demonstrating interesting properties such as liquid crystallinity and fluorescence. These characteristics make them valuable for various scientific applications, particularly in materials science (Plé et al., 2008).
Herbicidal Activities
Research into 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, related to this compound, has shown potential in the development of herbicides. Certain compounds in this class have demonstrated effective herbicidal activities, suggesting their use in agricultural applications (Xu et al., 2008).
Anticonvulsive Properties
Studies on pyridazines, closely related to this compound, have identified compounds with anticonvulsive properties. This indicates their potential use in treating conditions like epilepsy (Druey et al., 1954).
Multidrug Resistance Research
In the field of cancer treatment, certain pyridazine analogues have been studied for their ability to reverse multidrug resistance in human carcinoma cell lines. This research is crucial for developing more effective chemotherapy drugs (Kamiwatari et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
3-ethynylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-2-6-4-3-5-7-8-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXJQNSDKDSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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